molecular formula C19H24N2O8 B13768120 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate CAS No. 908-52-1

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate

Cat. No.: B13768120
CAS No.: 908-52-1
M. Wt: 408.4 g/mol
InChI Key: AJOONPKVRJWLBG-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate typically involves the reaction of 5-phenylisoxazole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new nucleophilic groups.

Scientific Research Applications

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The isoxazole ring may also participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • Bis(2-dimethylaminoethyl) ether
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Uniqueness

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate stands out due to its unique combination of an isoxazole ring and a dimethylaminoethyl side chain, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications highlight its versatility and significance.

Properties

CAS No.

908-52-1

Molecular Formula

C19H24N2O8

Molecular Weight

408.4 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[2-(5-phenyl-1,2-oxazol-3-yl)ethyl]azanium

InChI

InChI=1S/C13H16N2O.C6H8O7/c1-15(2)9-8-12-10-13(16-14-12)11-6-4-3-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,10H,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

AJOONPKVRJWLBG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=NOC(=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

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